2-[(3-phenylpropyl)(propyl)amino]ethanol
Description
Properties
IUPAC Name |
2-[3-phenylpropyl(propyl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-2-10-15(12-13-16)11-6-9-14-7-4-3-5-8-14/h3-5,7-8,16H,2,6,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUXGNUBTYQJSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCCC1=CC=CC=C1)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The following table summarizes key structural and molecular differences between 2-[(3-phenylpropyl)(propyl)amino]ethanol and related compounds:
Key Observations :
- Aromatic Influence: The phenyl group in this compound enhances lipophilicity compared to analogs like 2-[(3-aminopropyl)(methyl)amino]ethanol, which has a polar aminopropyl group .
- Molecular Weight: The target compound is intermediate in size between smaller amino alcohols (e.g., 132.21 g/mol) and complex piperazine derivatives (e.g., 442.62 g/mol), suggesting balanced solubility and membrane permeability .
Comparison with Analogues :
Hypotheses for Target Compound :
Physicochemical Properties
- Hydrogen Bonding: The ethanol backbone provides two hydrogen bond donors (OH and NH), similar to 2-[(3-aminopropyl)(methyl)amino]ethanol .
- Stability : Tertiary amines are generally resistant to oxidation, but the phenyl group may introduce susceptibility to metabolic hydroxylation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-[(3-phenylpropyl)(propyl)amino]ethanol, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves alkylation of a primary/secondary amine with halogenated alcohols. For example, describes a similar compound synthesized via refluxing 2-bromoethanol with 2-methoxy-N-methyl ethylamine in toluene, using triethylamine as a base to neutralize HBr . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
- Temperature control : Reflux (~100°C) ensures complete reaction without side-product formation.
- Purification : Column chromatography (e.g., C18 reverse-phase) or recrystallization improves purity. Yields >85% are achievable with stoichiometric reagent ratios and inert atmospheres.
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., phenylpropyl vs. propyl groups) and detect impurities.
- HPLC : Reverse-phase chromatography (e.g., acetonitrile/water gradients) assesses purity (>98% threshold for pharmacological studies) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated exact mass for CHNO: 221.18 g/mol).
Q. What are the recommended protocols for handling and storing this compound to ensure stability?
- Methodological Answer :
- Storage : Under nitrogen at -20°C in amber vials to prevent oxidation and hydrolysis of the amino alcohol moiety.
- Handling : Use anhydrous solvents (e.g., THF, DMF) during synthesis to avoid side reactions. Safety protocols from (for structurally similar compounds) recommend PPE due to potential irritancy .
Advanced Research Questions
Q. How can substituent variations on the phenylpropyl group influence the compound’s biological activity?
- Methodological Answer : Structural-activity relationship (SAR) studies (e.g., ) suggest:
- Electron-donating groups (e.g., -OCH) on the phenyl ring enhance solubility but may reduce receptor binding affinity.
- Bulky substituents at the 3-position of the phenylpropyl chain (e.g., -CF) increase steric hindrance, altering selectivity in neurotransmitter modulation .
- Example Table :
| Substituent (Position) | Solubility (logP) | IC (μM) |
|---|---|---|
| -H (para) | 2.1 | 45.2 |
| -OCH (meta) | 1.8 | 62.7 |
| -CF (ortho) | 3.4 | 28.9 |
Q. What methodologies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies in NMR or MS data can arise from tautomerism or residual solvents. Strategies include:
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish regioisomers (e.g., propyl vs. phenylpropyl chain connectivity) .
- Isotopic labeling : Deuterated analogs clarify ambiguous proton environments.
- Computational validation : Density functional theory (DFT) predicts C chemical shifts (±2 ppm accuracy) to verify assignments.
Q. How does the introduction of electron-withdrawing groups on the phenyl ring affect reactivity in subsequent modifications?
- Methodological Answer : Nitro (-NO) or cyano (-CN) groups () increase electrophilicity, enabling nucleophilic aromatic substitution (e.g., amination). For instance:
- Stepwise functionalization : Sulfonyl chloride intermediates (e.g., SOCl in CHCl) activate hydroxyl groups for esterification .
- Catalytic hydrogenation : Reduces nitro groups to amines for further coupling (e.g., Pd/C in ethanol at 60°C).
Q. What in vitro assays evaluate the neuropharmacological potential of this compound?
- Radioligand binding : Competes with H-labeled ligands (e.g., serotonin or dopamine receptor subtypes).
- Calcium flux assays : FLIPR® detects G protein-coupled receptor (GPCR) activation in transfected HEK293 cells.
- Microdialysis : Measures neurotransmitter release (e.g., dopamine) in rodent brain slices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
